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Compound of Interest

Compound Name: ST-1006

Cat. No.: B15140489

An Independent Review of Published Data on Golcadomide (formerly ST-1006 Program) for
Relapsed/Refractory B-Cell Lymphomas

This guide provides an objective comparison of the emerging therapeutic agent golcadomide
with alternative treatments for relapsed or refractory (R/R) Follicular Lymphoma (FL) and
Diffuse Large B-Cell Lymphoma (DLBCL). The information is intended for researchers,
scientists, and drug development professionals to facilitate an independent assessment of its
potential. The data presented is based on publicly available results from clinical trials. It is
important to note that "ST-1006" appears to be a misnomer, likely originating from the abstract
number of a presentation on golcadomide.

Comparative Efficacy and Safety Data

The following tables summarize the performance of golcadomide in comparison to other
notable therapies for R/R Follicular Lymphoma and R/R Diffuse Large B-Cell Lymphoma.

Table 1: Comparison of Therapies for Relapsed/Refractory Follicular Lymphoma (R/R FL)
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Table 2: Comparison of Therapies for Relapsed/Refractory Diffuse Large B-Cell Lymphoma
(R/R DLBCL)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Therapy

Trial Name

Overall
Response
Rate (ORR)

Complete
Response
Rate (CRR)

Median
Duration of
Response
(mDOR)

Key Grade
=3 Adverse
Events

Golcadomide

+ Rituximab

CC-99282-
NHL-001

58% (at 0.4

mg dose)

44% (at 0.4

mg dose)

7.5 months

Neutropenia,
Thrombocyto
penia,
Anemia

Polatuzumab
Vedotin + BR

NCT0225756
7

45%

40%

12.6 months

Neutropenia
(46%),
Thrombocyto
penia (41%),
Anemia
(29%)

Tafasitamab

+

Lenalidomide

L-MIND

57.5%

41.3%

Not Reached

Neutropenia
(50%),
Thrombocyto
penia (18%),
Febrile
Neutropenia
(12%)

Axicabtagene
Ciloleucel
(CAR-T)

ZUMA-1

83%

58%

11.1 months

Anemia
(43%),
Neutropenia
(39%),
Encephalopat
hy (21%),
Cytokine
Release
Syndrome
(11%)

Tisagenlecleu
cel (CAR-T)

JULIET

53%

39%

Not Reached

Cytokine
Release
Syndrome
(27%),

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Febrile
Neutropenia
(6%), Pyrexia
(5%)

Experimental Protocols

Detailed methodologies for the pivotal trials of golcadomide and its comparators are outlined

below.

Golcadomide: CC-99282-NHL-001 Study Protocol

Study Design: A Phase 1/2, multicenter, open-label, dose-escalation and expansion study.[1]

Patient Population: Patients with R/R DLBCL or R/R FL who have progressed after at least
two prior lines of therapy, or transplant-ineligible patients with R/R DLBCL after at least one
line of therapy.[1]

Treatment Regimen:

o Part A (Dose Escalation): Golcadomide monotherapy administered at escalating doses on
intermittent schedules.[1]

o Part B (Dose Expansion): Golcadomide administered at 0.2 mg or 0.4 mg, alone or in
combination with rituximab, on days 1-14 of a 28-day cycle.[2] Rituximab is administered
at 375 mg/mz.

Treatment Duration: Up to 2 years or until disease progression or unacceptable toxicity.[1][2]
Primary Endpoints:

o Part A: Maximum Tolerated Dose (MTD) and recommended Phase 2 dose.

o Part B: Overall Response Rate (ORR).

Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS),
Overall Survival (OS), and safety.
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Alternative Therapies: Selected Trial Protocols

Lenalidomide + Rituximab (AUGMENT - NCT01938001): A Phase 3, multicenter, double-
blind, randomized study in patients with R/R indolent lymphoma. Patients received
lenalidomide (20 mg/day, days 1-21) or placebo, plus rituximab (375 mg/m? weekly in cycle
1, then day 1 of cycles 2-5) for up to 12 28-day cycles. The primary endpoint was PFS.[3][4]

(5161071

Tazemetostat (NCT01897571): An open-label, single-arm, multicenter, Phase 2 trial in
patients with R/R FL with either EZH2-mutant or wild-type status, who had received at least
two prior systemic therapies. Patients received 800 mg of tazemetostat orally twice daily in
continuous 28-day cycles. The primary endpoint was ORR.[8][9]

Axicabtagene Ciloleucel (ZUMA-1 - NCT02348216): A single-arm, multicenter, Phase 1/2
trial in patients with refractory large B-cell ymphoma. Following conditioning chemotherapy
with fludarabine and cyclophosphamide, patients received a single infusion of axicabtagene
ciloleucel at a target dose of 2 x 10 CAR T-cells/kg. The primary endpoint for Phase 2 was
ORR.[10][11][12][13][14]

Tisagenlecleucel (JULIET - NCT02445248): A multicenter, open-label, single-arm, Phase 2
trial in adult patients with R/R DLBCL. After lymphodepleting chemotherapy, patients
received a single infusion of tisagenlecleucel. The primary endpoint was the best ORR.[15]
[16][17][18]

Polatuzumab Vedotin + Bendamustine and Rituximab (BR) (NCT02257567): A Phase 1b/2,
multicenter, open-label study in patients with R/R FL or DLBCL. Patients received
polatuzumab vedotin in combination with standard doses of bendamustine and rituximab for
up to six 21-day cycles (for DLBCL).[19][20][21][22]

Tafasitamab + Lenalidomide (L-MIND - NCT02399085): A multicenter, open-label, single-
arm, Phase 2 study in patients with R/R DLBCL not eligible for autologous stem cell
transplant. Patients received intravenous tafasitamab and oral lenalidomide for up to 12 28-
day cycles, followed by tafasitamab monotherapy. The primary endpoint was ORR.[7][23][24]
[25]
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The following diagrams illustrate the mechanism of action of golcadomide and a typical
experimental workflow for its clinical evaluation.

Golcadomide Mechanism of Action
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Caption: Mechanism of action of golcadomide in B-cell lymphoma.
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Experimental Workflow: CC-99282-NHL-001 (Part B)
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Caption: Simplified workflow for the dose expansion part of the CC-99282-NHL-001 trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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